1,4-Bis(bromomethyl)naphthalene

Description

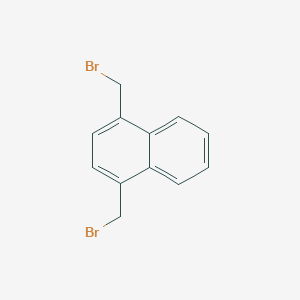

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343905 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-49-4 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Bis(bromomethyl)naphthalene for Advanced Research and Development

This guide provides an in-depth exploration of 1,4-Bis(bromomethyl)naphthalene, a versatile reagent in organic synthesis with significant potential in materials science and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Identification and Chemical Identity

This compound is a halogenated aromatic hydrocarbon. Its rigid naphthalene core functionalized with two reactive bromomethyl groups makes it a valuable building block for the construction of complex molecular architectures.

CAS Number: 58791-49-4[1][2][3]

IUPAC Name: this compound[4][5]

Molecular Formula: C₁₂H₁₀Br₂[1][4]

Molecular Weight: 314.02 g/mol [1][5]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Appearance | White to Almost white powder to crystal | [5] |

| Melting Point | 169.0 to 173.0 °C | [6] |

| Boiling Point | 385.1°C at 760 mmHg | [6] |

| Density | 1.72 g/cm³ | [6] |

| Flash Point | 218.3°C | [6] |

| Vapor Pressure | 8.66E-06 mmHg at 25°C | [6] |

| Refractive Index | 1.685 | [6] |

| LogP | 4.62960 | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Reactivity

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is the radical bromination of 1,4-dimethylnaphthalene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or AIBN, in a suitable solvent like dichloromethane.[6] Visible light irradiation has been shown to be highly effective in promoting this reaction, leading to high selectivity and yield.[7]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylnaphthalene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add N-Bromosuccinimide (2.2 molar equivalents) and a catalytic amount of dibenzoyl peroxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to 55°C and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with dichloromethane.

-

Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Reactivity Profile

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. Common reactions include:

-

Alkylation: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds.[8]

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding bis-ethers.

-

Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides 1,4-bis(aminomethyl)naphthalene.

-

Wittig Reaction: It can be converted into a bis-phosphonium salt, which can then be used in Wittig reactions to form divinylnaphthalene derivatives.

The bifunctional nature of this molecule allows for its use in polymerization reactions, leading to the formation of poly(naphthalene vinylene)s and other functional polymers.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable tool in several areas of research and development.

Materials Science

Its rigid, planar naphthalene core and its ability to form extended conjugated systems upon reaction make it an attractive building block for organic electronic materials. These materials have potential applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transporting layers.

-

Organic Field-Effect Transistors (OFETs): For the creation of semiconducting polymers.

-

Sensors: The naphthalene moiety can act as a fluorescent reporter group.

Drug Discovery and Medicinal Chemistry

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] this compound serves as a versatile scaffold for the synthesis of novel naphthalene-based compounds with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The two reactive sites allow for the introduction of various pharmacophores to create libraries of compounds for high-throughput screening.

-

Linker Molecule: Its rigid structure can be used to link two different pharmacophores at a defined distance and orientation, which is a key strategy in the design of bivalent ligands and PROTACs.

-

Anticancer Research: Naphthalene derivatives have been investigated as pan-Raf kinase inhibitors for the treatment of melanoma.[10] In silico studies have also suggested the potential anticancer activity of 2-(bromomethyl)naphthalene, a related compound.[9]

Caption: Key application areas of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements: [5]

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

Precautionary Statements: [5]

-

P260: Do not breathe dusts or mists.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[11] Recommended storage temperature is 2-8°C.[6]

-

Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[11]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure, coupled with the high reactivity of its benzylic bromide groups, provides a powerful tool for the synthesis of a wide array of functional molecules. From advanced materials for organic electronics to novel scaffolds in drug discovery, the potential applications of this compound are extensive. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in research and development.

References

-

This compound. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound (contains isomer) 65.0+%, TCI America. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]

-

Itoh, T., Nagano, K., & Nagamoto, H. (1992). Photobromination of Dimethylarenes with N-Bromosuccinimide. Bulletin of the Chemical Society of Japan, 65(1), 345–348. [Link]

-

Preparation of 1-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ARKIVOC, 2014(2), 1-14. [Link]

-

1,4-Bis(bromomethyl)benzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI. [Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, and biological evaluation. (2023). Journal of the Iranian Chemical Society. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 58791-49-4 [sigmaaldrich.com]

- 3. This compound CAS#: 58791-49-4 [m.chemicalbook.com]

- 4. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. lookchem.com [lookchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. nbinno.com [nbinno.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. d-nb.info [d-nb.info]

- 11. fishersci.com [fishersci.com]

1,4-Bis(bromomethyl)naphthalene molecular weight and formula

An In-depth Technical Guide to 1,4-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic hydrocarbon that serves as a pivotal building block in synthetic organic chemistry. Its rigid naphthalene core, functionalized with two reactive bromomethyl groups, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules, polymers, and functional materials. The strategic placement of the reactive sites at the 1 and 4 positions allows for the construction of well-defined molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, key applications, and safety protocols for this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical Properties

The utility of this compound in synthetic applications is fundamentally governed by its distinct chemical and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 58791-49-4[1]

The molecule consists of a naphthalene bicyclic aromatic system with two bromomethyl (-CH₂Br) substituents at the alpha-positions. This structure imparts a high degree of rigidity and a defined geometry for subsequent chemical transformations.

Quantitative Data Summary

The key physical and chemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 314.02 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 169-173 °C | [2] |

| Boiling Point | 385.1 °C at 760 mmHg | [2] |

| Density | 1.72 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through radical bromination of the corresponding dimethyl precursor. The resulting product is a highly reactive dielectrophile, amenable to a wide range of nucleophilic substitution reactions.

Synthetic Methodology: Radical Bromination

The most common and efficient method for preparing this compound is the free-radical bromination of 1,4-dimethylnaphthalene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a non-polar solvent like dichloromethane or carbon tetrachloride.[2][6] The reaction proceeds via a free-radical chain mechanism, where the benzylic hydrogens of the methyl groups are selectively abstracted and replaced by bromine atoms.

Alternatively, photobromination using visible light irradiation in benzene has been shown to be highly effective, affording the desired product in near-quantitative yields and with high selectivity, simplifying purification.[7]

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a key intermediate in several areas of applied chemistry.

-

Polymer and Materials Science: Its bifunctional nature makes it an excellent cross-linking agent or monomer for the synthesis of specialty polymers. The rigid naphthalene unit can be incorporated into polymer backbones to enhance thermal stability and confer specific photophysical properties.

-

Supramolecular Chemistry: It is used as a rigid linker to construct macrocycles, molecular clips, and other host-guest systems. The defined 1,4-substitution pattern allows for precise control over the geometry of the final supramolecular assembly.

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a precursor for more complex molecules with potential biological activity. For instance, it has been used to prepare poly(acrylic acid) derivatives with sialoside side chains, which act as inhibitors of influenza-mediated hemagglutination. [2]While this specific molecule might not be a drug itself, it is a critical component in the synthesis of pharmacologically relevant scaffolds. The broader class of bis(bromomethyl)naphthalenes has also seen use in developing DNA cross-linking agents and "proton sponges". [8][9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

Hazard Summary

| Hazard Type | GHS Statement | Source(s) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | [4] |

| Corrosive to Metals | H290: May be corrosive to metals | [4] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat or chemical-resistant apron.

-

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.

First Aid Measures

-

In case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [10]* In case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage is at refrigerated temperatures (2-8°C) to ensure long-term stability. [2]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of advanced materials, complex organic molecules, and potentially bioactive compounds. Its rigid structure and bifunctional nature provide chemists with a powerful tool for molecular construction. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

This compound. LookChem. [Link]

-

This compound | C12H10Br2 | CID 593017. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (contains isomer). American Elements. [Link]

-

Preparation of 1-(bromomethyl)naphthalene. PrepChem.com. [Link]

- Production of bis(bromomethyl) aromatic hydrocarbon.

-

Photobromination of Dimethylarenes with N-Bromosuccinimide. Bulletin of the Chemical Society of Japan. [Link]

-

1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208. PubChem, National Center for Biotechnology Information. [Link]

-

1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ResearchGate. [Link]

-

Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule. PubMed, National Center for Biotechnology Information. [Link]

-

The Significance of 1-(Bromomethyl)naphthalene CAS: 3163-27-7 in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. This compound (contains isomer) 65.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromomethyl)naphthalene is a valuable bifunctional linker and building block in organic synthesis, particularly in the construction of complex molecular architectures and functional materials. Its rigid naphthalene core and reactive bromomethyl groups make it a versatile precursor for a variety of derivatives.[1] Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established principles and data from closely related analogs.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 g/mol |

| CAS Number | 58791-49-4 |

| Appearance | Expected to be a solid |

| Melting Point | 169.0 to 173.0 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bromomethyl groups.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the symmetry of the 1,4-disubstituted naphthalene ring, a simplified ¹H NMR spectrum is anticipated. The molecule possesses a C₂ᵥ point group, which dictates the chemical equivalence of the protons.

Expected Chemical Shifts and Multiplicities (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH ₂Br | ~4.8 - 5.0 | Singlet (s) | 4H | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring. Due to the free rotation around the C-C single bond and the absence of adjacent protons, a singlet is expected. |

| Ar-H (H-2, H-3) | ~7.5 - 7.7 | Doublet (d) | 2H | These protons are part of the substituted aromatic ring and are chemically equivalent. They are coupled to the protons on the adjacent ring (H-5, H-6, H-7, H-8), leading to a doublet. |

| Ar-H (H-5, H-8) | ~8.1 - 8.3 | Multiplet (m) | 2H | These peri-protons are the most deshielded due to the anisotropic effect of the naphthalene ring system. They will appear as a multiplet due to coupling with H-6 and H-7. |

| Ar-H (H-6, H-7) | ~7.6 - 7.8 | Multiplet (m) | 2H | These protons are in a typical aromatic environment and will show complex coupling with their neighbors, resulting in a multiplet. |

Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the sample well and its residual solvent peak is well-characterized. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the aromatic region where signals can be crowded.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals compared to the total number of carbon atoms.

Expected Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₂Br | ~33 - 35 | The methylene carbon is in the typical range for an alkyl halide, shifted downfield by the electronegative bromine atom. |

| C -1, C -4 | ~133 - 135 | These are the quaternary carbons directly attached to the bromomethyl groups. They are deshielded by the substituent. |

| C -2, C -3 | ~126 - 128 | These aromatic carbons are expected to be in a typical range for substituted naphthalenes. |

| C -5, C -8 | ~128 - 130 | These carbons are part of the unsubstituted aromatic ring. |

| C -6, C -7 | ~125 - 127 | These carbons are also part of the unsubstituted aromatic ring. |

| C -4a, C -8a (bridgehead) | ~131 - 133 | These are the quaternary bridgehead carbons of the naphthalene system. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the C-Br bonds.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C ring stretching | Medium to Strong (multiple bands) |

| ~1270 | C-H in-plane bending | Medium |

| ~830 | C-H out-of-plane bending (para-substitution pattern) | Strong |

| 600 - 500 | C-Br stretch | Medium to Strong |

Experimental Protocol Insight: An Attenuated Total Reflectance (ATR) setup is a common and convenient method for obtaining an IR spectrum of a solid sample, as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared for transmission analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis

Under electron ionization (EI), this compound is expected to produce a characteristic fragmentation pattern.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 312, 314, and 316 with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). The molecular weight of the most abundant isotopes is 314 (C₁₂H₁₀⁷⁹Br⁸¹Br).

-

Loss of a Bromine Atom ([M-Br]⁺): A prominent peak at m/z 233 and 235 (for the two bromine isotopes) is expected, corresponding to the loss of a bromine radical to form a stable benzylic carbocation.

-

Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): A peak at m/z 219 and 221 would result from the loss of a bromomethyl radical.

-

Naphthalene Cation (C₁₀H₈⁺): A significant peak at m/z 128, corresponding to the stable naphthalene cation, is likely to be observed after the loss of both bromomethyl groups.

-

Other Fragments: Smaller fragments corresponding to further fragmentation of the naphthalene ring may also be present.

Self-Validating System: The presence of the characteristic isotopic pattern for two bromine atoms in the molecular ion and major fragments provides a high degree of confidence in the identification of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

-

Bull. Chem. Soc. Jpn., 65, 345—348 (1992). Selective Halogenation of Naphthalene and Biphenyl. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. 2023, 28(14), 5429. Available at: [Link]

Sources

The Architecture of Crystalline 1,4-Bis(bromomethyl)naphthalene: A Technical Guide

Introduction: The Significance of 1,4-Bis(bromomethyl)naphthalene in Supramolecular Chemistry and Drug Development

This compound is a key aromatic building block utilized in the synthesis of a variety of complex organic molecules, including naphthalenophanes and other polyaromatic compounds. Its rigid naphthalene core and reactive bromomethyl groups at the 1 and 4 positions make it a versatile precursor for constructing intricate molecular architectures. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for controlling the stereochemistry of its derivatives and for designing novel materials with tailored properties. In the context of drug development, the spatial arrangement of functional groups is a critical determinant of biological activity, and insights from crystallographic studies can inform the design of more potent and selective therapeutic agents. This guide provides an in-depth analysis of the crystal structure of this compound, offering a foundational understanding for researchers in supramolecular chemistry, materials science, and medicinal chemistry.

Crystallographic Data Summary

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides the fundamental lattice and symmetry information that defines the crystalline environment.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀Br₂ |

| Formula Weight | 314.02 g/mol |

| CCDC Number | 759563 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.368(3) |

| b (Å) | 10.352(3) |

| c (Å) | 10.844(3) |

| α (°) | 90 |

| β (°) | 108.58(3) |

| γ (°) | 90 |

| Volume (ų) | 1102.3(5) |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following protocol outlines the essential steps for a single-crystal X-ray diffraction experiment, representative of the methodology used to elucidate the structure of this compound.

1. Crystal Growth (The Art of Patience):

-

Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of defects.

-

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., ethyl acetate, chloroform, or a solvent mixture) to create a saturated or near-saturated solution.

-

Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

-

Alternatively, use a solvent/anti-solvent diffusion method. Layer a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion will induce crystallization at the interface.

-

Monitor crystal growth over several days to weeks. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.

-

2. Data Collection (The Interrogation):

-

Rationale: To obtain a comprehensive dataset of diffraction spots (reflections) that contains the information about the electron density distribution within the crystal.

-

Methodology:

-

Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

-

The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect against radiation damage.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. The intensity and position of each diffraction spot are recorded.

-

3. Data Processing and Structure Solution (The Puzzle Solving):

-

Rationale: To convert the raw diffraction data into a model of the atomic arrangement in the crystal.

-

Methodology:

-

The collected images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.

-

The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

4. Structure Refinement (The Fine-Tuning):

-

Rationale: To optimize the atomic model to best fit the experimental data.

-

Methodology:

-

The atomic coordinates, and their anisotropic displacement parameters are refined using a least-squares algorithm.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated by checking various crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Visualization of the Molecular and Supramolecular Structure

The following diagrams illustrate the molecular structure of this compound and the key intermolecular interactions that govern its crystal packing.

Caption: Molecular structure of this compound.

Caption: Key intermolecular interactions in crystalline this compound.

In-Depth Analysis of the Crystal Structure

Molecular Conformation

In the solid state, the naphthalene ring system of this compound is essentially planar. The two bromomethyl groups are situated on opposite sides of the naphthalene plane. This 'trans' conformation is a common feature for many of the di(bromomethyl)naphthalene isomers.[1][2] The torsion angles involving the bromomethyl groups relative to the aromatic ring define their orientation and have a significant impact on the overall molecular packing.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of non-covalent interactions. A comprehensive analysis of the di(bromomethyl)naphthalene isomers reveals several key recurring interaction motifs that are also present in the 1,4-isomer.[1][2]

-

Bromine-Bromine Interactions: These are a type of halogen bond, where the electropositive region of one bromine atom interacts with the electronegative region of another. These interactions play a significant role in organizing the molecules within the crystal lattice, often leading to the formation of chains or more complex aggregates.[1][2]

-

Weak C-H···Br Hydrogen Bonds: The hydrogen atoms of the methylene groups and the aromatic ring can act as hydrogen bond donors, forming weak hydrogen bonds with the bromine atoms of neighboring molecules. While individually weak, the cumulative effect of these numerous interactions contributes significantly to the overall stability of the crystal packing.[1][2]

-

π···π Stacking Interactions: The planar naphthalene rings of adjacent molecules can stack on top of each other, leading to attractive π···π interactions. These interactions are crucial in the formation of columnar or layered structures within the crystal.

-

C-H···π Interactions: The hydrogen atoms of one molecule can also interact with the electron-rich π-system of the naphthalene ring of a neighboring molecule.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement. The specific geometry and directionality of these interactions are responsible for the observed crystal symmetry and unit cell dimensions.

Conclusion

The crystal structure of this compound provides a detailed snapshot of its solid-state architecture. The molecule adopts a trans conformation with respect to the bromomethyl groups, and its crystal packing is governed by a combination of Br···Br interactions, weak C-H···Br hydrogen bonds, and π-stacking interactions. This fundamental structural information is invaluable for researchers and scientists in drug development and materials science, as it provides a rational basis for understanding the properties of this important molecule and for designing new functional materials and therapeutic agents based on its scaffold.

References

-

Jones, P. G., & Kuś, P. (2010). Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. Zeitschrift für Naturforschung B, 65(4), 433-444. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,4-Bis(bromomethyl)naphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Practicalities of Solubility for a Key Synthetic Intermediate

1,4-Bis(bromomethyl)naphthalene is a valuable reagent in organic synthesis, serving as a rigid building block for the construction of complex molecular architectures, including macrocycles, polymers, and functional materials. Its utility, however, is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, designing effective purification strategies, and developing robust formulation protocols. This guide provides a comprehensive overview of the solubility of this compound, drawing upon documented synthetic procedures and the fundamental principles of solvent-solute interactions to offer practical insights for the laboratory professional.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its inherent physical and chemical properties. For this compound, the key characteristics are:

-

Molecular Structure: The molecule possesses a large, planar, and nonpolar naphthalene core. The two bromomethyl groups introduce some polarity, but the overall character of the molecule remains predominantly nonpolar and aromatic.

-

Melting Point: this compound is a solid at room temperature with a reported melting point in the range of 169-173 °C.[1] A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Polarity and van der Waals Forces: The primary intermolecular forces at play are London dispersion forces, arising from the extensive π-electron system of the naphthalene ring. The bromomethyl groups, while containing polar C-Br bonds, are situated symmetrically, which may reduce the overall molecular dipole moment.

-

Hydrogen Bonding: this compound is incapable of acting as a hydrogen bond donor. It can act as a very weak hydrogen bond acceptor through the bromine atoms, but this interaction is generally insignificant in determining its solubility.

Inferred Solubility Profile in Common Organic Solvents

The following table summarizes the inferred solubility of this compound in a range of common organic solvents, categorized by their polarity. This information is critical for selecting appropriate solvent systems for various applications.

| Solvent Class | Solvent | Inferred Solubility at Room Temperature | Inferred Solubility at Elevated Temperature | Rationale and In-Text Citation |

| Nonpolar Aromatic | Benzene | Soluble | Highly Soluble | Benzene is frequently used as a solvent for the synthesis of bis(bromomethyl)arenes, indicating good solubility.[2][3] The "like dissolves like" principle is at play, with the aromatic nature of both solvent and solute promoting dissolution. |

| Toluene | Soluble | Highly Soluble | Similar to benzene, toluene is an excellent solvent for nonpolar aromatic compounds. Its higher boiling point makes it suitable for reactions requiring elevated temperatures. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Highly Soluble | Dichloromethane is a versatile solvent for a wide range of organic compounds and is mentioned as a solvent for the synthesis of this compound.[1] |

| Chloroform | Soluble | Highly Soluble | Chloroform's polarity and ability to engage in weak hydrogen bonding make it a good solvent for many organic solids. | |

| Carbon Tetrachloride | Soluble | Highly Soluble | Historically used in bromination reactions, indicating solubility of the starting materials and products.[3][4] | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Soluble | THF is a polar aprotic solvent that can dissolve a range of compounds. Its ether oxygen can act as a hydrogen bond acceptor. |

| Diethyl Ether | Sparingly Soluble | Moderately Soluble | Diethyl ether is less polar than THF and is generally a poorer solvent for larger, more crystalline compounds. | |

| Ketones | Acetone | Moderately Soluble | Soluble | Acetone is a polar aprotic solvent mentioned in the synthesis of related compounds, suggesting it can be a suitable solvent, particularly when heated.[3] |

| Esters | Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Ethyl acetate is a moderately polar solvent. Its use in chromatography for related compounds suggests that this compound has some affinity for it. |

| Nitriles | Acetonitrile | Moderately Soluble | Soluble | Acetonitrile is a polar aprotic solvent used in the synthesis of bis(bromomethyl)aromatic hydrocarbons, implying solubility.[3] |

| Alcohols | Methanol | Sparingly Soluble | Moderately Soluble | Alcohols like methanol are polar and protic. While the nonpolar naphthalene core limits solubility, the bromomethyl groups can interact with the hydroxyl group, especially at higher temperatures. Methanol is often used for the recrystallization of naphthalene.[5] |

| Ethanol | Sparingly Soluble | Moderately Soluble | Similar to methanol, ethanol's longer alkyl chain slightly reduces its polarity, but it is still a viable solvent for recrystallization of related bromomethylnaphthalenes at elevated temperatures.[4] | |

| Nonpolar Aliphatic | Hexane | Insoluble | Sparingly Soluble | Hexane is a nonpolar solvent and is generally a poor solvent for large, crystalline aromatic compounds due to the significant energy required to break the crystal lattice forces. It is often used as an anti-solvent or in chromatographic separations. |

| Cyclohexane | Insoluble | Sparingly Soluble | Similar in properties to hexane, it is not expected to be a good solvent for this compound. |

Practical Guidance for Solvent Selection

The choice of solvent is a critical experimental parameter that can significantly impact the outcome of a procedure involving this compound.

Solvents for Chemical Reactions

For conducting chemical reactions, the ideal solvent should:

-

Dissolve all reactants to a sufficient concentration. For reactions involving this compound, nonpolar aromatic solvents like benzene and toluene , or halogenated solvents such as dichloromethane and chloroform , are excellent first choices.

-

Be inert to the reaction conditions. The chosen solvent should not participate in the chemical transformation.

-

Have an appropriate boiling point. For reactions requiring heating, toluene (b.p. 111 °C) is often preferred over benzene (b.p. 80 °C) or dichloromethane (b.p. 40 °C).

Solvents for Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent for this compound should exhibit:

-

High solubility at elevated temperatures.

-

Low solubility at room temperature or below.

Based on the inferred solubility profile, a mixed solvent system is likely to be most effective. A good starting point would be to dissolve the crude this compound in a hot solvent in which it is readily soluble (e.g., toluene or chloroform ) and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane or methanol ) until the solution becomes turbid. Allowing this mixture to cool slowly should induce the formation of pure crystals. Alternatively, a single solvent system using a solvent with a steep solubility-temperature gradient, such as ethanol or acetone , could be explored.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol for the determination of solubility using the equilibrium solubility method is recommended.

Principle

An excess of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility at that temperature.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as a lachrymator, meaning it can cause severe irritation and tearing upon contact with the eyes. It is also harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a practical understanding of its solubility can be effectively derived from its use in organic synthesis and purification. Its predominantly nonpolar, aromatic structure dictates a preference for nonpolar aromatic and halogenated solvents. For researchers and drug development professionals, this guide provides a foundational framework for rational solvent selection, enabling the optimization of reaction conditions, the design of efficient purification protocols, and the advancement of synthetic projects utilizing this versatile building block. The provided experimental protocol offers a clear pathway for obtaining precise solubility data when such values are critical for a specific application.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(45), 15910–15921. [Link]

-

Matile, S., & Sakai, N. (2001). Core-functionalized naphthalenediimides. Chemical Society Reviews, 30(3), 158–167. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

- Google Patents. (1992). JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon.

-

PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved January 3, 2026, from [Link]

-

University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved January 3, 2026, from [Link]

Sources

A Technical Guide to 1,4-Bis(bromomethyl)naphthalene: Sourcing, Synthesis, and Applications in Modern Research

For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical building blocks is paramount to the success of complex synthetic endeavors. Among the vast arsenal of bifunctional reagents, 1,4-Bis(bromomethyl)naphthalene stands out as a versatile and highly reactive intermediate. Its rigid naphthalene core, coupled with two reactive bromomethyl groups, provides a unique scaffold for the construction of novel polymers, intricate molecular architectures, and innovative therapeutic agents. This guide offers an in-depth exploration of the commercial landscape, safe handling protocols, and diverse applications of this valuable compound, grounded in field-proven insights and authoritative references.

Commercial Availability and Purity Considerations

Acquiring high-quality this compound is the crucial first step for any research application. Several reputable chemical suppliers offer this reagent, albeit with varying purity levels and isomeric content. It is imperative for the researcher to carefully consider the specifications offered by each supplier in the context of their experimental needs. The presence of isomers can influence reaction outcomes, particularly in polymerization and crystallographic studies.

| Supplier | Product Number | Purity Specification | Isomer Information |

| TCI America | B1919 | >98.0% (GC) | Contains isomer |

| Santa Cruz Biotechnology | sc-252330 | Not specified | Contains ca. 23% isomer[1] |

| Sigma-Aldrich (Merck) | 401506 | Not specified | Not specified |

| Matrix Scientific | 086425 | Not specified | Not specified |

| LookChem | 58791-49-4 | 99% (from raw suppliers) | Mixture of isomers[2] |

Note: Purity and isomer content can vary between batches. It is always recommended to consult the supplier's certificate of analysis for the most accurate information.

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, this compound can also be synthesized in the laboratory from 1,4-dimethylnaphthalene. The most common method involves a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN. A Japanese patent describes a method involving the reaction of a dimethyl aromatic hydrocarbon with N-bromosuccinimide in an organic solvent under light irradiation.

Below is a generalized, illustrative protocol for the synthesis of this compound.

Reaction Scheme:

A generalized workflow for the synthesis and characterization of polymers using this compound.

Bifunctional Linkers in Medicinal Chemistry

In drug development, bifunctional linkers are crucial for connecting two molecular entities, such as a targeting moiety and a therapeutic payload in antibody-drug conjugates (ADCs) or two protein-binding ligands in proteolysis-targeting chimeras (PROTACs). [3][4][5]The rigid naphthalene spacer of this compound can provide a defined distance and orientation between the linked molecules.

Conceptual Application as a Bifunctional Linker:

A conceptual diagram showing the role of this compound as a precursor to a bifunctional linker.

The bromomethyl groups are susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the attachment of different molecules.

Typical Nucleophilic Substitution Protocol (Reaction with an Amine):

-

Dissolution: Dissolve the amine-containing molecule in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution to act as a proton scavenger.

-

Linker Addition: Slowly add a solution of this compound (0.5 equivalents for a symmetrical diamine) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an appropriate aqueous work-up to remove the base and any salts. The product can then be purified by column chromatography or recrystallization.

Synthesis of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs) are essential tools in organic synthesis, facilitating reactions between reactants in immiscible phases. [6][7][8][9]Quaternary ammonium salts derived from this compound can act as effective PTCs. The rigid naphthalene core can influence the catalytic activity and selectivity.

Synthesis of a Bis-Quaternary Ammonium Salt (Illustrative):

-

Reaction: React this compound with two equivalents of a tertiary amine (e.g., triethylamine or a chiral amine) in a suitable solvent like acetonitrile.

-

Precipitation: The resulting bis-quaternary ammonium salt will often precipitate from the reaction mixture.

-

Isolation: The solid catalyst can be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

DNA Cross-linking Agents

The ability of this compound to alkylate nucleophilic sites on DNA makes it a potential DNA cross-linking agent. This property is of interest in the development of new anticancer agents, as DNA cross-linking can induce apoptosis in rapidly dividing cancer cells. Research has shown that bis-halomethylated naphthalenes can exhibit significant DNA cross-linking activity.

Conclusion

This compound is a versatile and reactive bifunctional building block with significant potential in materials science, organic synthesis, and medicinal chemistry. A thorough understanding of its commercial availability, safe handling procedures, and diverse applications is essential for researchers seeking to leverage its unique chemical properties. By carefully selecting high-purity starting materials and employing robust synthetic protocols, scientists can unlock the full potential of this valuable reagent in their pursuit of scientific innovation.

References

-

Unifying principles of bifunctional, proximity-inducing small molecules. National Institutes of Health. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

This compound | C12H10Br2 | CID 593017. PubChem. Available at: [Link]

-

On-Surface Debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene: Dimerization or Polymerization?. Wiley Online Library. Available at: [Link]

-

Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. National Institutes of Health. Available at: [Link]

-

An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link]

-

Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]

-

Mitigating ADC Toxicities With Linker-Payload Design... YouTube. Available at: [Link]

-

Bifunctional Linkers: The Versatile Backbone of Molecular Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. National Institutes of Health. Available at: [Link]

-

Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. National Institutes of Health. Available at: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. SCIRP. Available at: [Link]

-

Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule. PubMed. Available at: [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. National Institutes of Health. Available at: [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. The Royal Society of Chemistry. Available at: [Link]

-

On‐Surface Debromination of 2,3‐Bis(dibromomethyl)‐ and 2,3‐Bis(bromomethyl)naphthalene: Dimerization or Polymerization?. ResearchGate. Available at: [Link]

-

Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]

-

Angew. Chem. Int. Ed.: On-Surface Debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene: Dimerization or Polymerization?. 迟力峰. Available at: [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

-

Targeted Drug Delivery for the Treatment of Blood Cancers. MDPI. Available at: [Link]

-

phase transfer catalysis. Little Flower College Guruvayoor. Available at: [Link]

-

phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. Available at: [Link]

-

Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. MDPI. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Linkers in Chemical Biology [bldpharm.com]

- 6. biomedres.us [biomedres.us]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]

An In-depth Technical Guide to the Health and Safety of 1,4-Bis(bromomethyl)naphthalene

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the health and safety considerations for 1,4-Bis(bromomethyl)naphthalene, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and toxicological profiles to ensure accuracy and promote a culture of safety in the laboratory.

Compound Identification and Core Hazard Summary

This compound is a halogenated aromatic hydrocarbon. Its reactivity, driven by the two bromomethyl groups, makes it a valuable reagent in organic synthesis but also the primary source of its significant health hazards. The naphthalene core shares toxicological properties with its parent compound, which is classified as a possible human carcinogen.[1][2]

A fundamental understanding of its properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Br₂ | [3] |

| Molecular Weight | 314.01 g/mol | [3] |

| Appearance | Solid (powder/crystals) | [4] |

| Melting Point | Not consistently reported, varies with purity. | |

| Primary Hazards | Corrosive, Lachrymator, Respiratory Irritant, Suspected Carcinogen | [1][4][5][6] |

The compound is considered hazardous by the OSHA Hazard Communication Standard.[7] It is a potent lachrymator, causes severe skin and eye burns, and is destructive to the tissues of the mucous membranes and upper respiratory tract.[4][5][6][8]

Toxicological Profile and Health Effects

The health risks associated with this compound stem from both the alkylating nature of the bromomethyl groups and the inherent toxicity of the naphthalene ring system.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less common but poses a severe risk.

-

Acute Effects:

-

Skin: Causes severe skin irritation and chemical burns.[4][5][6] Immediate and thorough decontamination is critical to prevent tissue damage.

-

Eyes: Causes severe eye burns and potential corneal damage.[5] As a lachrymator, it induces significant tearing upon exposure.[4][5][6]

-

Inhalation: Inhalation of dust can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms like sore throat, coughing, and shortness of breath.[5][8]

-

Ingestion: Causes burns to the gastrointestinal tract and can lead to systemic effects.[5]

-

-

Chronic Effects & Carcinogenicity: While data specific to this compound is limited, the parent compound, naphthalene, provides a basis for assessing long-term risk. The International Agency for Research on Cancer (IARC) classifies naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies.[1] Chronic exposure should be minimized, and the compound handled as a suspected carcinogen.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic application of the hierarchy of controls is mandatory.

Engineering Controls

This is the most effective line of defense. The causality is simple: preventing the chemical from reaching the user's breathing zone or skin eliminates the exposure pathway.

-

Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[9]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[8][10]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][8]

Administrative Controls

These are the work practices that reduce or prevent exposure.

-

Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and followed by all personnel.

-

Training: All users must be trained on the specific hazards, handling procedures, and emergency protocols for this compound.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it places a barrier between the user and the chemical.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against a corrosive solid. Contaminated gloves must be removed and disposed of properly.[8] |

| Eye Protection | Tight-sealing safety goggles and a face shield. | Goggles prevent dust from entering the eyes, while the face shield protects the entire face from splashes or unexpected reactions.[8][11] |

| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents skin contact with spilled material. Contaminated clothing must be removed immediately.[11] |

| Respiratory | NIOSH-approved respirator with particle filter. | Required if there is a risk of dust generation outside of a fume hood or during a large spill clean-up.[11] |

Standard Operating Procedure (SOP) for Laboratory Use

This SOP provides a self-validating workflow. Each step is designed to ensure safety before proceeding to the next.

Caption: Standard Operating Procedure Workflow.

Detailed Steps:

-

Preparation: a. Before any work begins, confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly. b. Don all required PPE as specified in Section 3.3. c. Ensure the path to the nearest eyewash and safety shower is unobstructed. d. Stage all necessary glassware, reagents, and spill cleanup materials inside the fume hood to minimize reaching in and out.

-

Handling: a. When weighing the solid, use a draft shield or weigh boat to prevent dust from becoming airborne. b. Immediately reseal the container after removing the required amount. The compound is moisture-sensitive.[4][8] c. All subsequent steps, including solvent addition and reaction monitoring, must occur deep within the fume hood.

-

Cleanup and Disposal: a. Carefully clean all glassware and surfaces that may have come into contact with the chemical. b. All contaminated solid waste (gloves, paper towels, weigh boats) must be disposed of in a clearly labeled hazardous waste container.[12] Do not mix with general trash. c. After all work is complete and waste is secured, remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[8]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Caption: Emergency First-Aid Decision Workflow.

-

Spill Response:

-

Evacuate all non-essential personnel from the area.[11]

-

Wearing full PPE (including respiratory protection if necessary), cover the spill with an absorbent, inert material (like vermiculite or sand).

-

Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7][9][11]

-

Ventilate the area and decontaminate the spill surface.

-

-

Fire Response:

-

This compound is not highly flammable, but thermal decomposition will release highly toxic and irritating gases, including hydrogen bromide, carbon monoxide, and carbon dioxide.[7][9]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[7][10]

-

Crucially, do NOT use water directly on the fire , as the compound can react with water.[5]

-

Firefighters must wear self-contained breathing apparatus (SCBA).[7][10]

-

Storage and Disposal

-

Storage:

-

Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][7][8][10]

-

Keep the container tightly closed to prevent exposure to moisture.[7][8] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[7][11]

-

Store in a designated corrosives or toxics cabinet.

-

-

Disposal:

-

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Do not allow the chemical to enter drains or the environment.[9][11]

-

All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

-

References

- 1. gov.uk [gov.uk]

- 2. Naphthalene Fact Sheet [npic.orst.edu]

- 3. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. aaronchem.com [aaronchem.com]

- 12. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Bis(bromomethyl)naphthalene in Polymer Synthesis

Introduction: The Architectural Versatility of 1,4-Bis(bromomethyl)naphthalene in Advanced Polymer Design

This compound is a versatile bifunctional monomer that serves as a cornerstone in the synthesis of advanced polymeric materials. Its rigid naphthalene core, when incorporated into a polymer backbone, imparts exceptional thermal stability, unique photophysical properties, and robust mechanical strength. The two highly reactive bromomethyl groups at the 1 and 4 positions provide strategic points for a variety of polymerization reactions, enabling the construction of diverse and precisely engineered polymer architectures.

This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic routes available for polymerizing this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and present the expected properties of the resulting polymers. Our focus is to not only provide a "how-to" but to also elucidate the "why" behind critical experimental choices, empowering you to innovate and adapt these methodologies for your specific research and development goals.

I. Gilch Polymerization: Crafting Conjugated Polymers for Optoelectronic Applications

Gilch polymerization is a powerful and widely utilized method for the synthesis of poly(arylene vinylene)s (PAVs), a class of conjugated polymers with significant applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The reaction proceeds through a dehydrohalogenation mechanism, where a strong base is used to eliminate hydrogen bromide from the monomer, leading to the formation of a reactive quinodimethane intermediate that subsequently polymerizes.

The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical to favor the elimination reaction over substitution. The reaction is typically conducted at low temperatures to control the high reactivity of the intermediates and to minimize side reactions, such as branching, which can be caused by Friedel-Crafts alkylation at elevated temperatures.[1][2] Anhydrous conditions are paramount, as moisture can quench the reactive intermediates and terminate the polymerization.

Visualizing the Gilch Polymerization Workflow

Caption: Synthetic pathway for polymers from this compound via Suzuki-Miyaura polycondensation.

Detailed Protocol for Suzuki-Miyaura Polycondensation

Part A: Synthesis of 1,4-Bis(pinacolborolanemethyl)naphthalene

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (2.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80°C for 12-16 hours.

-

Cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,4-Bis(pinacolborolanemethyl)naphthalene.

Part B: Suzuki-Miyaura Polycondensation

Materials:

-

1,4-Bis(pinacolborolanemethyl)naphthalene

-

A dihaloarene comonomer (e.g., 1,4-dibromobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Toluene

-

Aliquat 336 (phase-transfer catalyst)

Procedure:

-

In a Schlenk flask, dissolve 1,4-Bis(pinacolborolanemethyl)naphthalene (1.0 eq) and the dihaloarene comonomer (1.0 eq) in toluene.

-

Add the aqueous potassium carbonate solution and a few drops of Aliquat 336.

-

Degas the mixture by bubbling with an inert gas for 30 minutes.

-

Add the Pd(PPh₃)₄ catalyst (0.01-0.03 eq) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 90-100°C and stir vigorously for 48-72 hours.

-

Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

III. Cationic Polymerization: A Gateway to Poly(vinyl ether)s with a Naphthalene Core

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers. The benzylic bromide moieties of this compound can serve as efficient initiators for cationic polymerization. In the presence of a Lewis acid co-initiator, the carbon-bromine bond is polarized, facilitating the formation of a carbocation that can then initiate the polymerization of a vinyl monomer. [3]Since this compound has two initiating sites, it can be used to synthesize telechelic polymers or block copolymers with a central naphthalene unit.

The choice of solvent is critical in cationic polymerization; non-polar solvents are generally preferred to minimize side reactions. The reaction temperature must be carefully controlled, as higher temperatures can lead to chain transfer and termination reactions, resulting in polymers with lower molecular weights and broader molecular weight distributions. [4]

Visualizing the Cationic Polymerization Mechanism

Caption: Proposed mechanism for the cationic polymerization of vinyl ethers initiated by this compound.

Proposed Protocol for Cationic Polymerization of a Vinyl Ether

Materials:

-

This compound

-

A vinyl ether monomer (e.g., isobutyl vinyl ether), freshly distilled

-

A Lewis acid co-initiator (e.g., tin(IV) chloride, SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Methanol

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

In a separate flask, prepare a dilute solution of the Lewis acid co-initiator in anhydrous DCM.

-

Add the freshly distilled vinyl ether monomer (e.g., 100 eq) to the initiator solution.

-

Initiate the polymerization by slowly adding the Lewis acid solution to the monomer/initiator mixture.

-

Stir the reaction mixture at -78°C for the desired time (e.g., 1-4 hours).

-

Quench the polymerization by adding pre-chilled methanol.

-

Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

IV. Anionic Polymerization: A Conceptual Approach